molecular formula C28H28N4O3 B11314090 N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11314090
M. Wt: 468.5 g/mol
InChI Key: JIKFYYGOBCDPKF-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide: is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic aromatic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with 2,3-dimethylphenylamine.

    Acylation: The final step involves the acylation of the amino group with 4-methylbenzyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Interact with DNA: The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death.

    Modulate Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide: can be compared with other quinoxaline derivatives, such as:

    2,3-Diphenylquinoxaline: Similar in structure but lacks the amino and acetamide groups, resulting in different biological activities.

    6,7-Dimethoxyquinoxaline: Contains methoxy groups instead of the dimethylphenyl and acetamide groups, leading to variations in chemical reactivity and biological effects.

    Quinoxaline-2-carboxamide: Has a carboxamide group instead of the acetamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of This compound lies in its specific functional groups that confer distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-12-14-22(15-13-18)16-31(21(4)33)27-28(35)32(25-11-6-5-9-24(25)30-27)17-26(34)29-23-10-7-8-19(2)20(23)3/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

JIKFYYGOBCDPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4C)C)C(=O)C

Origin of Product

United States

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